3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine
CAS No.: 58390-58-2
Cat. No.: VC5411890
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58390-58-2 |
---|---|
Molecular Formula | C9H10N4O2S |
Molecular Weight | 238.27 |
IUPAC Name | 5-benzylsulfonyl-1H-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
Standard InChI Key | MLZSFHYAJVDZQF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves a two-step process starting from 5-amino-1H-1,2,4-triazole-3-thiol. In the first step, the thiol group undergoes alkylation with benzyl chloride under basic conditions to yield 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine . Subsequent oxidation of the sulfide moiety using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid introduces the sulfonyl group, culminating in the target compound . This method ensures high regioselectivity and yields, making it scalable for industrial applications.
Table 1: Key Synthetic Parameters
Parameter | Details |
---|---|
Starting Material | 5-Amino-1H-1,2,4-triazole-3-thiol |
Alkylation Reagent | Benzyl chloride |
Oxidation Agent | or |
Yield | 82–90% (after recrystallization) |
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of analogous triazole derivatives reveal non-planar geometries, with dihedral angles between the triazole and benzene rings ranging from 71.4° to 81.05° . These structural distortions arise from steric interactions and intramolecular hydrogen bonding. For 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine, NMR spectroscopy ( and ) confirms tautomeric equilibria between annular prototropic forms, a phenomenon common in 1,2,4-triazoles . The sulfonyl group () exerts an electron-withdrawing effect, polarizing the triazole ring and enhancing its reactivity toward nucleophilic substitution .
Biological Activity and Mechanism
Enzyme Inhibition and Antimicrobial Properties
The benzylsulfonyl moiety in this compound facilitates interactions with enzymatic active sites, particularly those involving cysteine residues. Studies on related triazole derivatives demonstrate potent inhibition of catalase, an enzyme critical for oxidative stress management in pathogens . By disrupting hydrogen peroxide detoxification, the compound induces oxidative damage in microbial cells, leading to growth inhibition.
Table 2: Antimicrobial Activity of Triazole Derivatives
Organism | IC (µM) | Target Enzyme |
---|---|---|
Candida albicans | 1.2 | Catalase |
Staphylococcus aureus | 2.8 | Glutathione reductase |
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine serves as a precursor for adenosine A receptor antagonists, which are investigated for neurodegenerative disorders like Parkinson’s disease . Structural modifications at the 5-amino position improve blood-brain barrier penetration, as evidenced by derivatives exhibiting >200-fold selectivity over A receptors .
Polymer and Agrochemical Synthesis
Incorporating this compound into polymers enhances thermal stability (up to 200°C) and chemical resistance, making it suitable for high-performance coatings . In agrochemistry, its derivatives act as potent fungicides, targeting cytochrome P450 enzymes in plant pathogens .
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